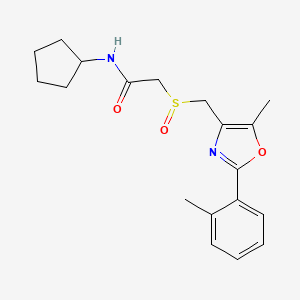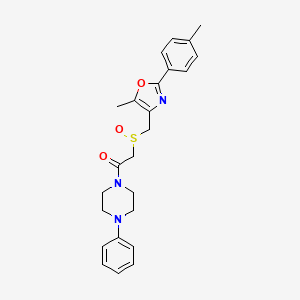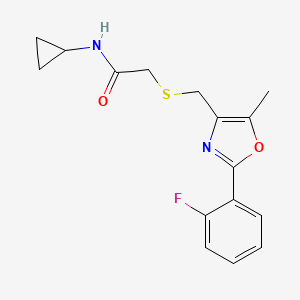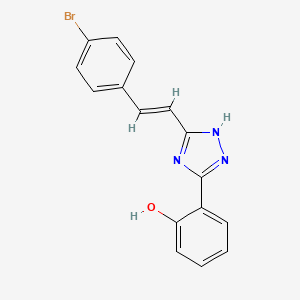![molecular formula C19H23ClN2O2S B10816314 2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10816314.png)
2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of WAY-331976 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve:
Formation of the core structure: This may involve cyclization reactions or coupling reactions.
Introduction of functional groups: This can be achieved through substitution reactions, where specific reagents are used to introduce groups like chlorine, nitrogen, and sulfur into the molecule.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for WAY-331976 are not publicly detailed, but they would typically involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring compliance with safety and environmental regulations.
化学反応の分析
WAY-331976 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a secondary amine.
科学的研究の応用
WAY-331976 has several scientific research applications, including:
Chemistry: It is used as a beta-catenin modulator in various chemical studies to understand the role of beta-catenin in different chemical reactions and pathways.
Biology: In biological research, WAY-331976 is used to study the modulation of beta-catenin, which is a key player in cell signaling and gene expression.
Medicine: WAY-331976 is investigated for its potential therapeutic applications, particularly in diseases where beta-catenin signaling is dysregulated, such as certain cancers.
Industry: The compound may also have applications in the development of new materials or chemical processes where beta-catenin modulation is relevant.
作用機序
WAY-331976 exerts its effects by modulating the activity of beta-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. Beta-catenin is a key component of the Wnt signaling pathway, which is crucial for various cellular processes, including cell proliferation, differentiation, and migration. By modulating beta-catenin, WAY-331976 can influence these processes, making it a valuable tool in research and potential therapeutic applications.
類似化合物との比較
WAY-331976 can be compared with other beta-catenin modulators, such as:
- WAY-204688
- WAY-100135
- WAY-101405
- WAY-267464 dihydrochloride
- WAY-200070
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications. WAY-331976 is unique in its specific structure and the particular pathways it modulates, making it a distinct and valuable compound in scientific research .
特性
分子式 |
C19H23ClN2O2S |
|---|---|
分子量 |
378.9 g/mol |
IUPAC名 |
2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H23ClN2O2S/c1-13-17(22-19(24-13)15-9-5-6-10-16(15)20)11-25-12-18(23)21-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,21,23) |
InChIキー |
HTBAOSGRQPXDKP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CSCC(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(3-Chlorophenyl)piperazin-1-YL]-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]ethan-1-one](/img/structure/B10816236.png)
![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816239.png)
![N-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816243.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816246.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816248.png)
![2-[[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B10816258.png)
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816262.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]ethanone](/img/structure/B10816266.png)


![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B10816279.png)


